Hydrogen-Bond Donor Count: Zero HBD Confers Superior Membrane Permeability Potential Over 4-Methoxy-1,3-oxazolidin-2-one
4-Methoxy-3-methyl-1,3-oxazolidin-2-one possesses zero hydrogen-bond donor (HBD) groups, whereas its direct analog 4-methoxy-1,3-oxazolidin-2-one (CAS 14441-94-2) has one HBD [1][2]. In drug design, an HBD count of 0 is associated with a higher likelihood of passive membrane permeation, as each additional HBD can reduce permeability by approximately 10-fold [3]. The absence of an N–H donor in the target compound eliminates a key contributor to desolvation penalty and P-glycoprotein recognition, making it a more favorable scaffold for central nervous system (CNS) or intracellular target programs.
| Evidence Dimension | Hydrogen-Bond Donor Count (computed) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 4-Methoxy-1,3-oxazolidin-2-one (CAS 14441-94-2): 1 |
| Quantified Difference | Δ = 1 HBD (elimination of N–H donor) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); fragment-based permeability rule-of-thumb. |
Why This Matters
For procurement in CNS or intracellular drug discovery programs, a scaffold with zero HBD offers an inherent permeability advantage that analogs with an N–H cannot replicate.
- [1] PubChem. (2025). Compound Summary for CID 148549896, 4-Methoxy-3-methyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 533641, 4-Methoxy-1,3-oxazolidin-2-one. National Center for Biotechnology Information. View Source
- [3] Veber, D. F.; Johnson, S. R.; Cheng, H. Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
